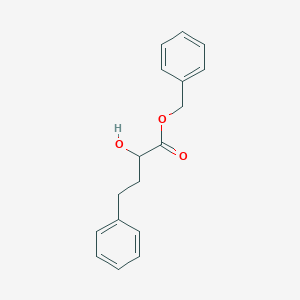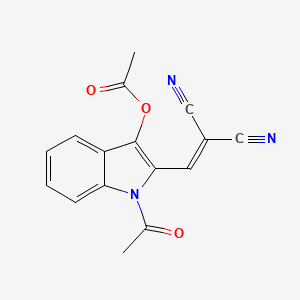
1-acetyl-2-(2,2-dicyanoeth-1-en-1-yl)-1H-indol-3-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-acetyl-2-(2,2-dicyanoeth-1-en-1-yl)-1H-indol-3-yl acetate is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an indole core, acetyl groups, and dicyanoethenyl moieties, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-2-(2,2-dicyanoeth-1-en-1-yl)-1H-indol-3-yl acetate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Core: Starting from aniline derivatives, the indole core can be synthesized through Fischer indole synthesis or other cyclization methods.
Introduction of Acetyl Groups: Acetylation of the indole core can be achieved using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Addition of Dicyanoethenyl Moieties:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
1-acetyl-2-(2,2-dicyanoeth-1-en-1-yl)-1H-indol-3-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the indole core or acetyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-acetyl-2-(2,2-dicyanoeth-1-en-1-yl)-1H-indol-3-yl acetate involves its interaction with specific molecular targets and pathways. The indole core may interact with enzymes or receptors, modulating their activity. The dicyanoethenyl groups can participate in electron transfer reactions, influencing the compound’s reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-acetyl-2-(2,2-dicyanoeth-1-en-1-yl)-1H-indole: Lacks the acetate group.
1-acetyl-1H-indole-3-acetate: Lacks the dicyanoethenyl group.
2-(2,2-dicyanoeth-1-en-1-yl)-1H-indole-3-yl acetate: Lacks the acetyl group.
Uniqueness
1-acetyl-2-(2,2-dicyanoeth-1-en-1-yl)-1H-indol-3-yl acetate is unique due to the combination of acetyl, dicyanoethenyl, and indole moieties, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H11N3O3 |
|---|---|
Poids moléculaire |
293.28 g/mol |
Nom IUPAC |
[1-acetyl-2-(2,2-dicyanoethenyl)indol-3-yl] acetate |
InChI |
InChI=1S/C16H11N3O3/c1-10(20)19-14-6-4-3-5-13(14)16(22-11(2)21)15(19)7-12(8-17)9-18/h3-7H,1-2H3 |
Clé InChI |
BEGPQWIKALTOTN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C2=CC=CC=C2C(=C1C=C(C#N)C#N)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4,7-Trichloropyrido[4,3-d]pyrimidine](/img/structure/B11758436.png)
![(S)-3-Amino-1-methyl-3,4-dihydropyrido[3,4-b][1,4]oxazepin-2(1H)-one hydrochloride](/img/structure/B11758440.png)
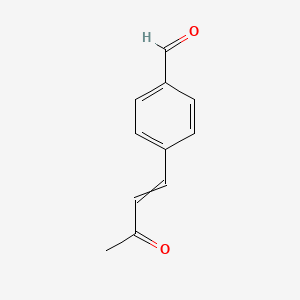

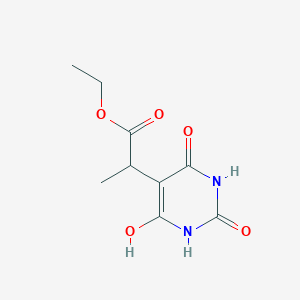
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11758467.png)
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11758471.png)
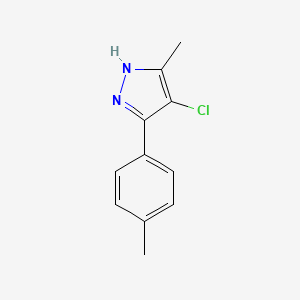
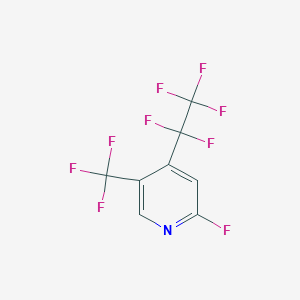
![3-[(4-Ethylpiperazin-1-YL)methyl]-2,5-dimethylbenzaldehyde hydrochloride](/img/structure/B11758476.png)
![(R)-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine](/img/structure/B11758501.png)
![Ethyl 2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)acetate](/img/structure/B11758505.png)
